molecular formula C10H13N3 B6255047 1-azido-3-tert-butylbenzene CAS No. 18523-43-8

1-azido-3-tert-butylbenzene

Cat. No.: B6255047
CAS No.: 18523-43-8
M. Wt: 175.2
InChI Key:
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Description

1-azido-3-tert-butylbenzene is an organic compound with the molecular formula C10H13N3 It is characterized by the presence of an azido group (-N3) attached to a benzene ring substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-azido-3-tert-butylbenzene can be synthesized through a multi-step process involving the introduction of the azido group to the benzene ring. One common method involves the reaction of 3-tert-butylbenzene with sodium azide (NaN3) in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require the use of solvents like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-azido-3-tert-butylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents like lithium aluminum hydride (LiAlH4).

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF)

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF)

    Cycloaddition: Copper(I) catalysts, solvents like acetonitrile

Major Products Formed

    Substitution: Various substituted benzene derivatives

    Reduction: 3-tert-butylaniline

    Cycloaddition: 1,2,3-triazoles

Scientific Research Applications

1-azido-3-tert-butylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-3-tert-butylbenzene primarily involves the reactivity of the azido group. The azido group is a 1,3-dipolar functional group that can undergo cycloaddition reactions with alkynes and alkenes to form triazoles. This reactivity is exploited in click chemistry, where the azido group acts as a reactive handle for conjugation with other molecules. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.

    1-azido-4-tert-butylbenzene: Similar to 1-azido-3-tert-butylbenzene but with the azido group in the para position.

    1-azido-2-tert-butylbenzene: Similar to this compound but with the azido group in the ortho position.

Uniqueness

The combination of the azido and tert-butyl groups provides a balance of reactivity and stability, making it a valuable compound for various chemical transformations and applications .

Properties

CAS No.

18523-43-8

Molecular Formula

C10H13N3

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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